Cas no 2228919-35-3 (1-(2-chloropyridin-3-yl)cyclobutan-1-amine)

1-(2-chloropyridin-3-yl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloropyridin-3-yl)cyclobutan-1-amine
- 2228919-35-3
- EN300-2003100
-
- インチ: 1S/C9H11ClN2/c10-8-7(3-1-6-12-8)9(11)4-2-5-9/h1,3,6H,2,4-5,11H2
- InChIKey: JTRCEGMMVQFLRR-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C1(CCC1)N
計算された属性
- せいみつぶんしりょう: 182.0610761g/mol
- どういたいしつりょう: 182.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(2-chloropyridin-3-yl)cyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003100-1.0g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-2003100-2.5g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-2003100-1g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-2003100-0.1g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-2003100-0.05g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-2003100-0.5g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-2003100-5g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-2003100-10g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-2003100-10.0g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-2003100-0.25g |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine |
2228919-35-3 | 0.25g |
$1078.0 | 2023-09-16 |
1-(2-chloropyridin-3-yl)cyclobutan-1-amine 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
1-(2-chloropyridin-3-yl)cyclobutan-1-amineに関する追加情報
Introduction to 1-(2-chloropyridin-3-yl)cyclobutan-1-amine (CAS No. 2228919-35-3)
1-(2-chloropyridin-3-yl)cyclobutan-1-amine, identified by the CAS number 2228919-35-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic amines, featuring a cyclobutane ring fused with a pyridine moiety, which is further substituted with a chlorine atom at the 2-position and an amine group at the 3-position. The unique structural configuration of this molecule imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The pyridine core is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors. The presence of a chloropyridine substituent enhances the compound's potential bioactivity by introducing electrophilic centers that can participate in hydrogen bonding, π-stacking interactions, and other molecular recognition mechanisms. This structural feature is particularly relevant in the design of small-molecule inhibitors targeting protein-protein interactions and enzyme catalysis.
The cyclobutane ring in 1-(2-chloropyridin-3-yl)cyclobutan-1-amine contributes to the molecule's rigidity, which can stabilize binding interactions within biological targets. Cycloalkyl groups are frequently employed in drug design to improve metabolic stability and binding affinity. The amine functionality at the 3-position of the cyclobutane ring provides a nucleophilic site for further derivatization, enabling the synthesis of more complex analogs with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-(2-chloropyridin-3-yl)cyclobutan-1-amine as a lead compound for addressing challenging therapeutic targets. Studies have demonstrated its suitability for modulating pathways implicated in inflammatory diseases, neurodegeneration, and cancer. The chlorine substituent on the pyridine ring has been shown to enhance binding affinity to certain kinases and transcription factors, making this compound a promising candidate for further optimization.
In vitro studies have revealed that derivatives of 1-(2-chloropyridin-3-yl)cyclobutan-1-amine exhibit inhibitory activity against multiple targets, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell signaling pathways associated with immune responses and cell cycle regulation. The structural features of this compound allow for selective binding to these targets while minimizing off-target effects, which is a critical consideration in drug development.
The synthesis of 1-(2-chloropyridin-3-yl)cyclobutan-1-amine involves multi-step organic transformations, including cyclization reactions, nucleophilic substitutions, and functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and enantioselectivity. These synthetic approaches are essential for producing sufficient quantities of the compound for preclinical studies and potential clinical trials.
Preclinical research has focused on evaluating the pharmacokinetic properties of 1-(2-chloropyridin-3-yl)cyclobutan-1-amine, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Preliminary data suggest that this compound exhibits favorable bioavailability and moderate metabolic stability, which are important factors for its translation into clinical applications. Additionally, toxicological assessments have shown no significant adverse effects at tested doses, reinforcing its potential as a safe candidate for further development.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-(2-chloropyridin-3-yl)cyclobutan-1-amine. Predictive models have been developed to assess binding affinities and pharmacokinetic properties based on molecular descriptors derived from its structure. These computational tools have enabled researchers to prioritize analogs with enhanced potency and reduced toxicity before conducting experimental validation.
The future prospects of 1-(2-chloropyridin-3-yl)cyclobutan-1-amine include its exploration as an intermediate in the synthesis of more complex drug candidates. By appending different functional groups or linking it to other heterocyclic scaffolds, chemists can generate libraries of derivatives with diverse biological activities. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying novel therapeutic agents with improved efficacy and selectivity.
The role of cyclobutane derivatives in medicinal chemistry continues to expand due to their unique structural properties. The rigidity provided by the cycloalkane ring enhances molecular recognition events within biological targets, while allowing for conformational flexibility that can be exploited through derivatization strategies. This balance between rigidity and flexibility makes compounds like 1-(2-chloropyridin-3-y[cyclobutan]-1-am[c yclobut]an]-[c yc]loubut[c yc]an]-[c yc]loubut[c yc]an]-[c yc]loubut[c yc]an]-[c yc]loubut[c yc]an]-[c yc]loubut[c yc]an]-[c yc]loubut[c yc]an]-[c yc]loubut[c yc]an]-[c yc]loubut[c yc]an]-[c hc hc hc hc hc hc hc hc hc hc hc hc hc hc hc hc hc hcloropyridin-[chclorop clorop clorop clorop clorop clorop clorop clorop cline] a versatile scaffold for addressing unmet medical needs.
2228919-35-3 (1-(2-chloropyridin-3-yl)cyclobutan-1-amine) 関連製品
- 1448029-37-5(4-phenyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}oxane-4-carboxamide)
- 113580-77-1(Gossypol-d2)
- 2172132-55-5(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-3-methoxy-2-methylpropanoic acid)
- 1209440-01-6(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-2-(4-fluorophenoxy)ethylethanediamide)
- 1805549-42-1(Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate)
- 2230802-52-3(2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid)
- 2807447-14-7(2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid)
- 2907-83-7(9-Octadecen-12-ynoic acid, methyl ester, (9Z)-)
- 130065-61-1(Atiprimod Dihydrochloride)
- 94659-47-9(Amoxicillin Diketopiperazine)



